molecular formula C13H10BrFO4S B2681991 4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate CAS No. 2361755-04-4

4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate

Cat. No.: B2681991
CAS No.: 2361755-04-4
M. Wt: 361.18
InChI Key: UEWANKKZCVHNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of fluorine, bromine, and methoxy groups attached to a benzene ring, along with a sulfonate group. These functional groups contribute to its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the sulfonate group to a sulfonic acid.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aromatic structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Such as amines or thiols, used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield arylamines, while oxidation reactions can produce aromatic aldehydes or carboxylic acids.

Scientific Research Applications

4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, which can modulate biological activity. For example, the compound’s ability to undergo substitution reactions can lead to the formation of derivatives with specific biological activities. Additionally, its participation in coupling reactions can result in the synthesis of complex molecules with therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications. This versatility makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(4-fluorophenyl) 4-bromo-3-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO4S/c1-18-13-8-11(6-7-12(13)14)20(16,17)19-10-4-2-9(15)3-5-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWANKKZCVHNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.